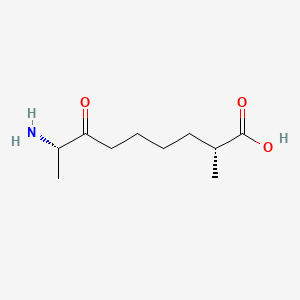
8(S)-Amino-2(R)-methyl-7-oxononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8(S)-amino-2®-methyl-7-oxononanoic acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which is denoted by the (S) and ® configurations at specific carbon atoms. The presence of both an amino group and a keto group in its structure makes it a versatile intermediate in various chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8(S)-amino-2®-methyl-7-oxononanoic acid typically involves multi-step organic synthesis. One common method includes the stereoselective hydrogenation of a precursor molecule, such as 3-oxooctanedioic acid diester, followed by regioselective reduction to obtain the desired stereochemistry . The reaction conditions often involve the use of specific catalysts and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods: In industrial settings, the production of 8(S)-amino-2®-methyl-7-oxononanoic acid may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through metabolic pathways that incorporate the necessary stereochemistry. The fermentation process is followed by extraction and purification steps to isolate the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8(S)-amino-2®-methyl-7-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated amino acid derivatives.
Scientific Research Applications
8(S)-amino-2®-methyl-7-oxononanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products and secondary metabolites.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in enzyme inhibition and as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 8(S)-amino-2®-methyl-7-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, its unique stereochemistry allows it to interact with chiral receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
- 8(S)-amino-2(S)-methyl-7-oxononanoic acid
- 8®-amino-2®-methyl-7-oxononanoic acid
- 8®-amino-2(S)-methyl-7-oxononanoic acid
Comparison: 8(S)-amino-2®-methyl-7-oxononanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its stereoisomers, this compound may exhibit different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
181886-81-7 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2R,8S)-8-amino-2-methyl-7-oxononanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-7(10(13)14)5-3-4-6-9(12)8(2)11/h7-8H,3-6,11H2,1-2H3,(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
YBWPFLPQZXWNNM-SFYZADRCSA-N |
SMILES |
CC(CCCCC(=O)C(C)N)C(=O)O |
Isomeric SMILES |
C[C@H](CCCCC(=O)[C@H](C)N)C(=O)O |
Canonical SMILES |
CC(CCCCC(=O)C(C)N)C(=O)O |
Key on ui other cas no. |
181886-81-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



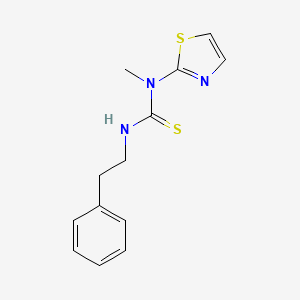
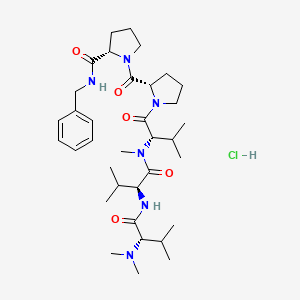

![2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3062093.png)
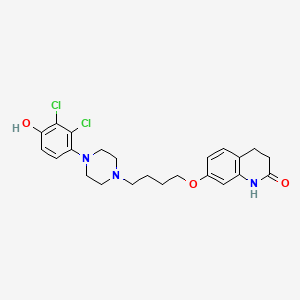
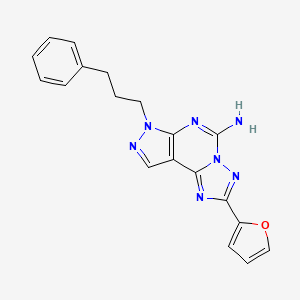
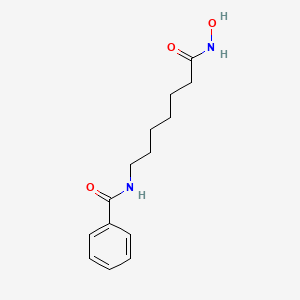
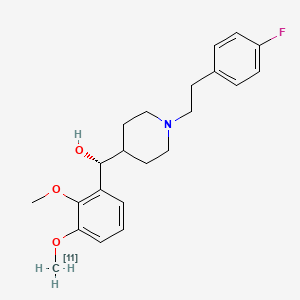
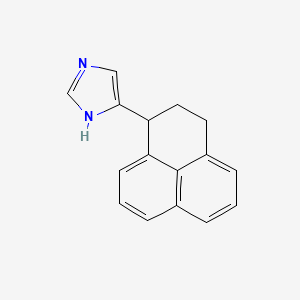
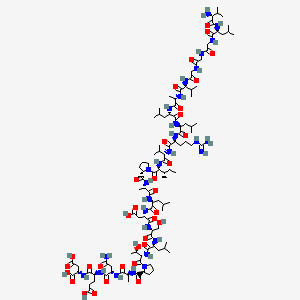
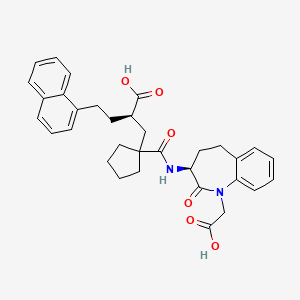
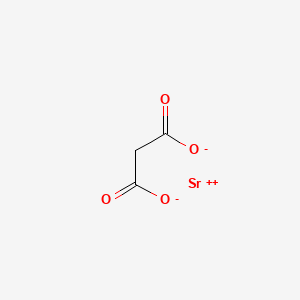
![Acetamide, N-[4-(dimethylamino)-2-butyn-1-yl]-N-methyl-](/img/structure/B3062155.png)
